molecular formula C13H12ClFN2O2S B2778737 (2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile CAS No. 1454881-61-8

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

Cat. No. B2778737
M. Wt: 314.76
InChI Key: UDORTZQADDZPJO-ACCUITESSA-N
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Description

“(2E)-(5-Chloro-2-fluorophenyl)sulfonyl acetonitrile” is a chemical compound with the molecular formula C13H12ClFN2O2S . It has an average mass of 314.763 Da and a monoisotopic mass of 314.029205 Da . This compound has potential applications in scientific research, particularly in medicinal chemistry and drug development.


Synthesis Analysis

Piperidine derivatives, such as “(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Research on catalysis by amine salts of aromatic nucleophilic substitution reactions provides insight into the behavior of similar chemical structures in reactions. Hirst and Onyido (1984) found that reactions involving chloro-dinitrobenzene with aniline in acetonitrile are catalyzed by specific amine salts, but not by others, suggesting a role for such structures in facilitating nucleophilic substitution reactions through stabilization of intermediates (Hirst & Onyido, 1984).

Nucleophilic Substitution

A study by He et al. (1993) on the incorporation of radioisotopes into piperidine derivatives via nucleophilic displacement highlights the reactivity of these compounds in synthesizing labeled molecules for research, indicating potential applications in tracer studies or drug development (He et al., 1993).

Fluorescence and Photophysics

Danko et al. (2011) explored the spectral properties of novel fluorophores, which can shed light on the design and application of fluorescence-based sensors or imaging agents. The study discusses the influence of structural modifications on fluorescence intensity and quantum yield, relevant for compounds like "(2E)-(5-chloro-2-fluorophenyl)sulfonylacetonitrile" in developing optical materials or probes (Danko et al., 2011).

Antibacterial Activities

Research into the synthesis and antibacterial activities of piperazine derivatives, as conducted by Qi (2014), provides a framework for evaluating similar compounds for antimicrobial properties. This study emphasizes the potential of sulfonyl and piperazine groups in contributing to the antibacterial efficacy of new chemical entities (Qi, 2014).

Kinetics and Isotope Effects

Jarczewski et al. (1986) investigated the kinetics and mechanism of reactions involving fluorinated compounds with piperidine, offering insights into the reaction dynamics and pathways that could be relevant for similar sulfonyl-containing compounds in chemical synthesis or modification processes (Jarczewski et al., 1986).

properties

IUPAC Name

(2E)-2-(5-chloro-2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2S/c14-9-4-5-10(15)12(7-9)20(18,19)13(8-16)11-3-1-2-6-17-11/h4-5,7,17H,1-3,6H2/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDORTZQADDZPJO-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN/C(=C(\C#N)/S(=O)(=O)C2=C(C=CC(=C2)Cl)F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-[(5-chloro-2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile

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